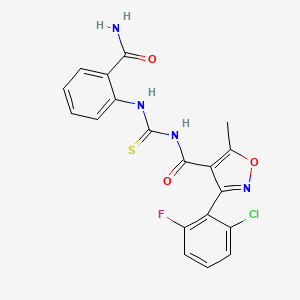
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14ClFN4O3S and its molecular weight is 432.85. The purity is usually 95%.
BenchChem offers high-quality N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
Research demonstrates that derivatives of N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide have significant potential in antipathogenic applications. A study found that these compounds, particularly those with halogenated phenyl rings, showed notable anti-pathogenic activity against bacterial strains capable of biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Inhibition of Enzymes
Another significant application is in the field of enzyme inhibition. A study investigating isoxazol derivatives like N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide found that these compounds have a strong inhibitory effect on mitochondrial dihydroorotate dehydrogenase. This enzyme is a crucial part of the pyrimidine de novo synthesis pathway, which is essential for normal immune cell functions. The findings may contribute to understanding the differential susceptibility of cells to these compounds (Knecht & Löffler, 1998).
Antitumor Properties
Additionally, research into the antitumor properties of related compounds indicates the potential of N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide derivatives in cancer treatment. A study demonstrated that certain isoxazole derivatives exhibit potent antitumor activity against leukemia and other forms of cancer (Stevens et al., 1984).
Antitubercular and Antibacterial Activities
Research on derivatives of this compound has also shown promising results in antitubercular and antibacterial activities. A study highlighted that specific derivatives of the compound exhibited more potent antitubercular and antibacterial properties than reference drugs, indicating potential applications in treating infectious diseases (Bodige et al., 2020).
Conformational Analysis and Structural Studies
Furthermore, the structural and conformational properties of similar compounds have been extensively analyzed, contributing to the understanding of their behavior and interaction with biological systems. Studies involving X-ray diffraction and quantum chemical calculations have provided insights into their molecular conformation and stability, crucial for pharmaceutical applications (Channar et al., 2020).
Eigenschaften
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4O3S/c1-9-14(16(25-28-9)15-11(20)6-4-7-12(15)21)18(27)24-19(29)23-13-8-3-2-5-10(13)17(22)26/h2-8H,1H3,(H2,22,26)(H2,23,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORPTKALAYONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-carbamoylphenyl)carbamothioyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



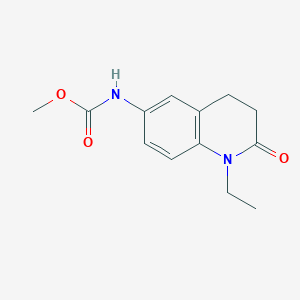
![1-[(2-Fluorophenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2681736.png)
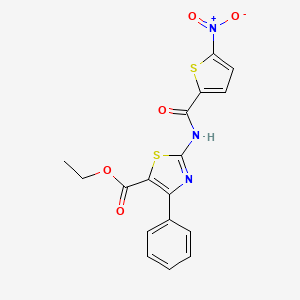
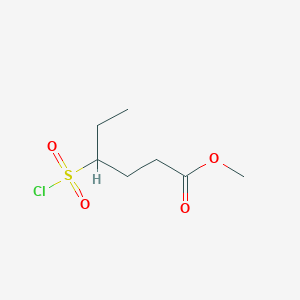
![2,4-difluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2681740.png)

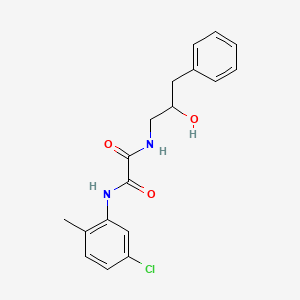
![2-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2681746.png)
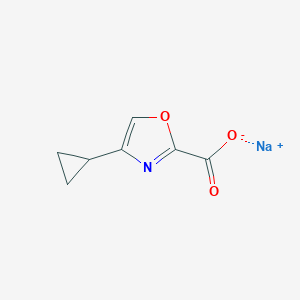

![2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2681749.png)
![[5-(2,3-Dichlorophenyl)-2-furyl]methanol](/img/structure/B2681750.png)